Granisetron hydrochloride
Overview
Description
Granisetron Hydrochloride is a potent and selective serotonin 5-HT3 receptor antagonist. It is primarily used as an antiemetic to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and postoperative recovery . This compound is known for its high efficacy and minimal side effects, making it a preferred choice in clinical settings .
Biochemical Analysis
Biochemical Properties
Granisetron hydrochloride works by selectively inhibiting type 3 serotonergic (5-HT3) receptors . It has little or no affinity for other serotonin receptors, including 5-HT1, 5-HT1A, 5-HT1B/C, or 5-HT2 . This selective inhibition of 5-HT3 receptors is the primary biochemical interaction of this compound.
Cellular Effects
This compound exerts its effects on various types of cells, particularly those in the gastrointestinal tract and the central nervous system . By blocking the action of serotonin at 5-HT3 receptors, it suppresses nausea and vomiting, which are common side effects of chemotherapy and radiotherapy .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract) . This inhibition blocks the influx of sodium and calcium ions that occurs upon serotonin binding, thereby preventing the activation of the vomiting center in the medulla oblongata .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability over time . It was found to be relatively unstable under acidic, alkaline, and oxidative conditions
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, in a 12-month oral toxicity study, treatment with this compound produced hepatocellular adenomas in male and female rats at a dosage of 100 mg/kg/day .
Metabolic Pathways
This compound undergoes hepatic metabolism, which includes N-demethylation and aromatic ring oxidation followed by conjugation . Some of the metabolites may also have 5-HT3 receptor antagonist activity .
Transport and Distribution
This compound is distributed freely between plasma and red blood cells . It is primarily cleared from the body via hepatic metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: Granisetron Hydrochloride is synthesized through a multi-step process involving the reaction of 1-methylindazole-3-carboxylic acid with various reagents to form the final product . The key steps include:
Formation of Intermediate: The initial step involves the reaction of 1-methylindazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride.
Amidation: The acid chloride is then reacted with 1-methyl-1,2,3,4-tetrahydroisoquinoline to form the amide intermediate.
Cyclization: The amide intermediate undergoes cyclization to form the indazole ring structure.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of advanced techniques to ensure high purity and yield. The process includes:
Microporous Filtration: To ensure the removal of impurities, the crude product is filtered using microporous membranes.
Nitrogen Filling Protection: To enhance the stability of the product, nitrogen filling is used during the production process to reduce residual oxygen levels.
Chemical Reactions Analysis
Types of Reactions: Granisetron Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound is relatively stable under oxidative conditions, but prolonged exposure can lead to degradation.
Reduction: Reduction reactions are not commonly associated with this compound.
Substitution: The compound can undergo substitution reactions, particularly at the indazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Substitution: Halogenating agents or nucleophiles in the presence of a suitable catalyst.
Major Products Formed: The major products formed from these reactions include various degradation products, which are typically analyzed using high-performance liquid chromatography (HPLC) to ensure the stability and purity of the compound .
Scientific Research Applications
Granisetron Hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
Granisetron Hydrochloride exerts its effects by selectively binding to and inhibiting the serotonin 5-HT3 receptors, which are located both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract . This inhibition prevents the activation of the vomiting reflex, thereby reducing nausea and vomiting .
Comparison with Similar Compounds
Ondansetron: Another 5-HT3 receptor antagonist used for similar indications.
Palonosetron: Known for its longer half-life and higher receptor binding affinity.
Dolasetron: Also used as an antiemetic but with a different pharmacokinetic profile.
Uniqueness of Granisetron Hydrochloride: this compound is unique due to its high selectivity for 5-HT3 receptors and minimal interaction with other receptor types, leading to fewer side effects . Additionally, its various formulations, including oral tablets, injections, and transdermal patches, provide flexibility in clinical use .
Biological Activity
Granisetron hydrochloride is a selective 5-hydroxytryptamine 3 (5-HT3) receptor antagonist primarily used to prevent nausea and vomiting associated with chemotherapy and radiation therapy. Its biological activity is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.
Granisetron acts by blocking the 5-HT3 receptors located in the central nervous system (CNS) and peripheral nervous system. During chemotherapy, serotonin is released from the enterochromaffin cells in the gastrointestinal tract, stimulating these receptors and triggering the vomiting reflex. By antagonizing these receptors, granisetron effectively reduces the incidence of nausea and vomiting associated with emetogenic chemotherapy regimens .
Pharmacokinetics
The pharmacokinetic profile of granisetron includes its absorption, distribution, metabolism, and elimination:
- Absorption : Granisetron is well absorbed after oral administration. A single dose of 10 mg has shown an increase in peak plasma concentration (Cmax) by 30% when taken with food .
- Distribution : The drug has a plasma protein binding rate of approximately 65% and distributes between plasma and red blood cells .
- Metabolism : Granisetron undergoes hepatic metabolism primarily via N-demethylation and aromatic ring oxidation, with cytochrome P-450 3A subfamily involvement. Some metabolites retain 5-HT3 receptor antagonist activity .
- Elimination : The clearance is predominantly hepatic. The terminal half-life varies between 6.23 hours in volunteers to approximately 8.95 hours after intravenous administration .
Clinical Efficacy
Numerous studies have demonstrated the efficacy of granisetron in preventing chemotherapy-induced nausea and vomiting (CINV):
Study Type | Dosage | Complete Response Rate | No Vomiting Rate | No Nausea Rate |
---|---|---|---|---|
Cisplatin Chemotherapy | 1 mg bid | 52% | 56% | 45% |
High-Dose Cisplatin | 2 mg daily | 58% | 79% | 51% |
Radiation Therapy | 2 mg daily | 57.5% (emesis free) | 30.6% (nausea free) | - |
In a randomized controlled trial involving patients receiving high-dose cisplatin, granisetron significantly outperformed placebo in all efficacy parameters at a statistically significant level (P < 0.001) . Additionally, granisetron was found to be more effective than prochlorperazine, achieving a complete response rate of 74% compared to prochlorperazine's 41% .
Safety Profile
Granisetron is generally well tolerated with a safety profile that includes common adverse effects such as headache (36%) and constipation (31%) compared to prochlorperazine . Importantly, no significant effects on heart rate or blood pressure have been reported in clinical studies .
Case Studies
- Cisplatin-Induced Vomiting : A study involving patients receiving cisplatin showed that granisetron significantly reduced the frequency of vomiting episodes within the first day post-treatment compared to historical controls .
- Radiation Therapy Patients : In patients undergoing upper abdominal radiation therapy, granisetron provided greater antiemetic protection than placebo, with a longer median time to first emetic episode (35 days vs. 9 days) and nausea episode (11 days vs. 1 day) .
Properties
CAS No. |
107007-99-8 |
---|---|
Molecular Formula |
C18H25ClN4O |
Molecular Weight |
348.9 g/mol |
IUPAC Name |
1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H24N4O.ClH/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17;/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23);1H/t12?,13-,14+; |
InChI Key |
QYZRTBKYBJRGJB-PCMHIUKPSA-N |
SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.Cl |
Isomeric SMILES |
CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.Cl |
Canonical SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.Cl |
Appearance |
Assay:≥98%A crystalline solid |
Key on ui other cas no. |
107007-99-8 |
Pictograms |
Irritant |
Related CAS |
109889-09-0 (Parent) |
Synonyms |
1-Methyl-N-(endo-9-Methyl-9-Azabicyclo(3.3.1)non-3-yl)-1H-Indazole-3-Carboxamide BRL 43694 BRL 43694A BRL-43694 BRL-43694A BRL43694 BRL43694A Granisetron Granisetron Hydrochloride Granisetron Monohydrochloride Hydrochloride, Granisetron Kytril Monohydrochloride, Granisetron |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.